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Comparison of Esculentin-2CHa Analog Activities

The table below summarizes the key experimental findings for Esculentin-2CHa and its analogs, highlighting

their effects in various models of metabolic and oxidative stress.

Peptide Name &
Sequence

Experimental
Model

Key Findings (vs.
Control)

Primary Mechanism /
Effects

| Esculentin-2CHa(1-30) GFSSIFRGVAKFASKGLGKDLAKLGVDLVA [1] | High-fat fed NIH Swiss mice

(75 nmol/kg, twice daily for 28 days) [1] | • Reduced blood glucose by 6-12 mmol/L [1] • Improved glucose

tolerance & insulin sensitivity [1] • Decreased fat mass & HbA1c [1] • Enhanced glucose-stimulated insulin

secretion in isolated islets [1] | Improves beta-cell function and insulin action; modulates islet gene

expression (Ins1, Slc2a2, Pdx1) and muscle genes (Slc2a4, Irs1, Akt1) [1]. | | [D-Arg7, D-Lys15, D-Lys23]-

Esculentin-2CHa(1-30) [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | •

Effects on blood glucose, glucose tolerance, and insulin sensitivity similar to native (1-30) peptide [1] •

Reduced high-fat diet-induced rise in LDL cholesterol [1] | Stable analogue with enhanced enzymatic

resistance; actions comparable to the native truncated peptide [1]. | | [Lys15-octanoate]-Esculentin-

2CHa(1-30) [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | • Effects on blood

glucose, glucose tolerance, and insulin sensitivity similar to native (1-30) peptide [1] • Reduced high-fat

diet-induced rise in LDL cholesterol [1] | Acylated stable analogue; actions comparable to the native
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truncated peptide [1]. | | [L28K]Esculentin-2CHa [2] | • BRIN-BD11 clonal beta-cells [2] • High-fat fed

mice (75 nmol/kg, acute and 28-day administration) [2] | • More potent and effective at stimulating insulin

secretion in vitro than native peptide [2] • Enhanced glucose tolerance & insulin secretion in vivo [2] •

Decreased plasma triglycerides & glucagon [2] | Stimulates insulin secretion by membrane depolarization

and increasing intracellular Ca²⁺; mechanism involves K_ATP channel closure and voltage-dependent Ca²⁺

channels [2]. | | Esculentin-2CHa(GA30) [3] | Drosophila melanogaster (fruit fly) with copper-induced

toxicity (5.0 and 7.5 µM/kg diet) [3] | • Mitigated Cu²⁺-induced oxidative stress: reduced H₂O₂ (15.1-

15.8%), TBARS (37.2-55.1%), protein carbonyl (20.7-63.8%) [3] • Restored activity of antioxidant

enzymes (catalase, glutathione S-transferase) [3] • Improved Cu²⁺-impaired locomotor activity (21.4-72.1%)

[3] | Exhibits neuroprotection by mitigating redox imbalance and associated behavioural deficits; may

sequester copper ions [3]. |

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here is a detailed overview of the key methodologies

used in the cited studies.

In Vivo Model for Diabetes and Obesity: The anti-diabetic and insulin-sensitizing effects were

primarily evaluated in male NIH Swiss mice fed a high-fat diet (45% fat) to induce obesity, glucose

intolerance, and insulin resistance [1] [2]. Peptides were administered via intraperitoneal injection

(e.g., 75 nmol/kg body weight, twice daily for 28 days). Key outcomes measured included:

Blood Glucose and Plasma Insulin: Measured in fasting and non-fasting states and during

glucose tolerance tests [1] [2].
Insulin Sensitivity: Assessed via insulin tolerance tests [1].

Metabolic Markers: HbA1c, plasma lipid profiles (cholesterol, LDL, triglycerides), and hormone
levels (GLP-1, glucagon) were analyzed [1] [2].

Body Composition: Changes in fat mass, lean mass, and bone density were monitored [1].

In Vitro Insulin Secretion Studies: The direct insulinotropic effects and mechanisms were

investigated using:

BRIN-BD11 clonal pancreatic beta-cells: Cells were incubated with peptides in Krebs-Ringer

bicarbonate buffer at various glucose concentrations (e.g., 1.4 mM, 5.6 mM, 16.7 mM) for 20
minutes [2].
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Isolated mouse islets: Islets were isolated via collagenase digestion and incubated with

peptides for 1 hour [2].
Mechanistic Probes: The involvement of specific ion channels was tested using inhibitors like

diazoxide (K_ATP channel opener), verapamil (Ca²⁺ channel blocker), and extracellular Ca²⁺
chelators [2].

Insulin Measurement: Secreted insulin in the buffer was quantified by radioimmunoassay [2].

Models of Oxidative Stress and Neuroprotection: The neuroprotective potential of Esculentin-

2CHa(GA30) was studied in a copper-toxicity model using *Drosophila melanogaster*. Flies were fed

a diet containing Cu²⁺ (1 mM) with or without the peptide for 5 days [3]. Assessments included:

Markers of Oxidative Stress: Levels of hydrogen peroxide (H₂O₂), thiobarbituric acid reactive
substances (TBARS, for lipid peroxidation), and protein carbonyls were measured [3].

Antioxidant Defense System: Activities of key enzymes like catalase and glutathione S-
transferase, along with levels of non-protein thiols, were analyzed [3].

Neurobehavioral Assessment: Locomotor activity was tested to evaluate the mitigation of
copper-induced deficits [3].

Visualizing Mechanisms and Structures

The following diagrams, generated with Graphviz, illustrate the proposed mechanisms of action and the

structure-activity relationships of the Esculentin-2CHa peptides based on the experimental data.

Diagram 1: Proposed Insulinotropic Mechanism of Action

This diagram illustrates the cellular pathway by which Esculentin-2CHa and its analogs, particularly [L28K],

stimulate insulin secretion from pancreatic beta-cells [2].
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Proposed Insulinotropic Mechanism of Esculentin-2CHa

Esculentin-2CHa Analogs

Closure of K_ATP Channels

Membrane Depolarization

Opening of Voltage-Dependent Ca²⁺ Channels

Influx of Extracellular Ca²⁺

Stimulated Insulin Secretion

Click to download full resolution via product page

Diagram 2: Structure-Activity Relationship of Key Analogs

This diagram provides a logical overview of the parent peptide and its key truncated/modified analogs,

linking their structural changes to their enhanced profiles as identified in the studies [1] [2].
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Structure-Activity Relationship of Esculentin-2CHa Analogs

Esculentin-2CHa (1-37)

Esculentin-2CHa(1-30)
(Truncated, C-terminal 7 residues removed)

 Truncation

[L28K]Esculentin-2CHa
Increased cationicity & efficacy

More potent and effective in vitro

 Single Residue
Substitution

Stable Analogs of (1-30)
[e.g., D-Arg7, D-Lys15, D-Lys23]
Enhanced enzymatic resistance

 Stabilization

Acylated Analog of (1-30)
[Lys15-octanoate]

Improved pharmacokinetics

 Acylation
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Key Insights and Conclusions

Consistent Therapeutic Profile: Esculentin-2CHa(1-30) and its stable analogs ([D-Arg7, D-Lys15,
D-Lys23] and [Lys15-octanoate]) demonstrate a consistent and potent ability to improve glycemic

control, enhance insulin sensitivity, and promote beneficial metabolic changes in a mouse model of
diet-induced diabetes, with effects comparable to the drug exendin-4 [1].

Multifunctional Potential: The biological activity of these peptides extends beyond metabolism.
Esculentin-2CHa(GA30) shows significant neuroprotective and antioxidant properties in a

Drosophila model of copper-induced toxicity, suggesting a potential for treating conditions linked to
oxidative stress and neurodegeneration [3].

Structure-Activity Relationship (SAR): Modifications to the native peptide structure are crucial for
enhancing its drug-like properties. Truncation, stabilization (using D-amino acids), acylation, and

point mutations to increase cationicity (e.g., [L28K]) have successfully yielded analogs that are more
stable, potent, and effective [1] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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